6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
Overview
Description
“6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one” is a synthetic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Morpholine Ring: Starting with a suitable precursor, such as an amino alcohol, the morpholine ring can be formed through cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the ketone group in the morpholine ring to an alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Imines, oxides.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one” would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The aminomethyl and methoxyphenyl groups could play crucial roles in its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, widely used in various applications.
4-Methoxyphenylmorpholine: A derivative with similar structural features.
Aminomethylmorpholine: Another derivative with an aminomethyl group.
Uniqueness
“6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other morpholine derivatives.
Properties
IUPAC Name |
6-(aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)7-15-8-12(6-14)18-9-13(15)16/h2-5,12H,6-9,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMJAGCCNVNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640572 | |
Record name | 6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017113-30-2 | |
Record name | 6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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